molecular formula C20H26N2O2S B2650778 N-(4-ethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide CAS No. 1170568-85-0

N-(4-ethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide

Cat. No.: B2650778
CAS No.: 1170568-85-0
M. Wt: 358.5
InChI Key: OPGGSIPXCDIUTI-UHFFFAOYSA-N
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Description

N-(4-ethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. This molecule is characterized by a benzothiazole core, a privileged scaffold in drug discovery known for its diverse biological activities . The structure integrates a 4-ethyl-substituted benzo[d]thiazole ring, a tetrahydrofuran methyl group, and a cyclopentane carboxamide moiety, presenting a complex profile for structure-activity relationship (SAR) studies. Compounds featuring benzothiazole and heterocyclic carboxamide structures have been investigated for their potential interactions with various biological targets. Research into similar structures has indicated potential relevance in central nervous system (CNS) disorders . The specific structural configuration of this compound suggests it may be a valuable tool for researchers exploring new therapeutic areas, including but not limited to neurological conditions and receptor-specific agonist/antagonist studies. This chemical is intended for research applications such as in vitro assay development, high-throughput screening, and as a building block for the synthesis of more complex molecules. Researchers can utilize this compound to probe biological mechanisms and advance the development of novel bioactive agents. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the product's Certificate of Analysis for detailed specifications on purity and identity.

Properties

IUPAC Name

N-(4-ethyl-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2S/c1-2-14-9-5-11-17-18(14)21-20(25-17)22(13-16-10-6-12-24-16)19(23)15-7-3-4-8-15/h5,9,11,15-16H,2-4,6-8,10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPGGSIPXCDIUTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)N(CC3CCCO3)C(=O)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H24N2O1SC_{19}H_{24}N_{2}O_{1}S, with a molecular weight of approximately 372.5 g/mol. The unique structure integrates a benzo[d]thiazole moiety with a cyclopentanecarboxamide and a tetrahydrofuran side chain, which contributes to its diverse interactions in biological systems.

Research indicates that this compound exhibits significant biological activity through several mechanisms:

  • Enzyme Inhibition : It has been identified as an inhibitor of IKK-2 (I-kappa B kinase 2), a critical enzyme in the NF-kB signaling pathway. This inhibition may lead to reduced inflammation and modulation of immune responses, making it a candidate for treating inflammatory diseases.
  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, although specific targets and mechanisms remain to be fully elucidated.
  • Anticancer Potential : The structural features of the compound suggest potential interactions with various cancer-related targets, warranting further investigation into its anticancer efficacy.

Table 1: Summary of Biological Activities

Activity TypeMechanismReferences
Enzyme InhibitionIKK-2 inhibition, affecting NF-kB pathway
AntimicrobialPotential activity against bacterial strains
AnticancerInteractions with cancer-related targets

Case Study: Inhibition of IKK-2

In a study assessing the anti-inflammatory properties of this compound, researchers found that the compound effectively inhibited IKK-2 activity in vitro. This inhibition led to decreased levels of pro-inflammatory cytokines in cellular models, highlighting its potential as a therapeutic agent for conditions like rheumatoid arthritis and other inflammatory disorders.

Pharmacological Applications

Given its biological activities, this compound is being explored for various therapeutic applications:

  • Anti-inflammatory Drugs : Targeting inflammatory pathways could lead to new treatments for chronic inflammatory diseases.
  • Antimicrobial Agents : Further research into its antimicrobial properties could yield new antibiotics or antifungal treatments.
  • Cancer Therapy : Investigating its anticancer potential may provide insights into novel cancer therapies that exploit its unique structural properties.

Comparison with Similar Compounds

The compound shares structural and functional similarities with several benzothiazole- and thiazole-based derivatives. Below is a detailed comparison:

Structural Analogues with Benzothiazole/Thiazole Cores
Compound Name Key Structural Features Molecular Formula Molecular Weight Biological Activity (if reported) Reference ID
N-(4-ethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide 4-ethylbenzothiazole, cyclopentanecarboxamide, tetrahydrofuran-methyl substituent Not provided Not provided Not reported -
N-(4-Chlorobenzo[d]thiazol-2-yl)cyclopropanecarboxamide 4-chlorobenzothiazole, cyclopropanecarboxamide C11H9ClN2OS 252.72 g/mol Research use (no specific activity)
1-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(methylthio)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide Cyclopropanecarboxamide, thiazole with 4-methoxyphenyl and methylthiobenzoyl substituents Not provided Not provided Not reported
N-(5-((4-methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4g) Thiazole with pyridinyl and piperazinylmethyl substituents, benzamide linkage Not provided Not provided Potential bioactivity (unspecified)

Key Observations :

  • Substituent Diversity: The target compound’s 4-ethylbenzothiazole and tetrahydrofuran-methyl groups distinguish it from analogues like the 4-chloro derivative in or the pyridinyl-substituted thiazoles in .
  • Carboxamide Variations : Cyclopentanecarboxamide (target compound) vs. cyclopropanecarboxamide () may alter conformational flexibility and binding affinity. Cyclopropane rings introduce rigidity, whereas cyclopentane offers moderate strain and rotational freedom.
  • Synthetic Complexity : Compounds like those in and require multi-step syntheses involving Friedel-Crafts reactions, hydrazide formations, or Suzuki couplings, suggesting similar complexity for the target compound.
Spectroscopic and Analytical Comparisons
  • 1H NMR/13C NMR : Benzothiazole derivatives in and exhibit characteristic aromatic proton signals at δ 7.2–8.5 ppm and carboxamide carbonyl carbons at δ 165–170 ppm. The target compound’s tetrahydrofuran-methyl group would show distinct signals for oxolane protons (δ 3.5–4.0 ppm) and cyclopentane carbons (δ 25–35 ppm).
  • IR Spectroscopy : The absence of C=O stretches in triazole derivatives () contrasts with the strong C=O absorption (~1660–1680 cm⁻¹) in carboxamide-containing compounds like the target .
  • Purity and Yield : While the target compound’s purity is unspecified, analogues like N-(4-chlorobenzo[d]thiazol-2-yl)cyclopropanecarboxamide are reported at 95% purity , suggesting comparable standards for the target.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-ethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, benzothiazole derivatives are often synthesized using benzoylisothiocyanate intermediates in 1,4-dioxane under reflux, followed by ice/water quenching to isolate the product . Key steps include controlling stoichiometry (equimolar reagent ratios) and reaction time (overnight stirring at room temperature). Yield optimization may require column chromatography (e.g., dichloromethane/ethyl acetate gradients) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?

  • Methodology :

  • 1H/13C NMR : Essential for confirming substituent connectivity. For example, cyclopentane protons appear as multiplet signals at δ 1.68–2.05 ppm, while tetrahydrofuran methylene groups resonate at δ 2.64–2.82 ppm .
  • HRMS (ESI) : Validates molecular weight (e.g., [M+H+] calculated vs. observed values with <1 ppm error) .
  • IR Spectroscopy : Detects carbonyl stretches (~1650–1700 cm⁻¹) and NH/OH bonds in intermediates .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodology :

  • Column Chromatography : Use silica gel with gradients (e.g., hexane/ethyl acetate or dichloromethane/methanol) to separate polar byproducts .
  • Recrystallization : Ethanol or acetonitrile are preferred solvents for high-purity crystals .
  • Preparative TLC : For small-scale purification (e.g., 50/50 hexane/ethyl acetate) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzo[d]thiazole or tetrahydrofuran rings) affect biological activity?

  • Methodology :

  • SAR Studies : Compare analogs with varying substituents (e.g., 4-ethyl vs. 4-chloro groups on benzo[d]thiazole). For example, anti-inflammatory activity in N-(benzo[d]thiazol-2-yl) derivatives is enhanced with electron-withdrawing groups (e.g., trifluoromethyl) due to increased lipophilicity and target affinity .
  • In Silico Docking : Use tools like AutoDock to predict binding interactions with enzymes (e.g., cyclooxygenase-2) .

Q. What experimental designs are optimal for studying this compound’s mechanism of action in vitro?

  • Methodology :

  • Enzyme Inhibition Assays : Measure IC50 values against target proteins (e.g., kinases) using fluorescence-based assays .
  • Cell Viability Studies : Use MTT assays on cancer cell lines (e.g., HeLa) with dose-response curves (1–100 µM) .
  • Metabolic Stability : Incubate with liver microsomes and quantify remaining compound via LC-MS to assess half-life .

Q. How can researchers resolve contradictions in bioactivity data across different studies?

  • Methodology :

  • Batch Reprodubility Checks : Verify synthesis protocols (e.g., solvent purity, reaction time) to minimize variability .
  • Meta-Analysis : Compare datasets from multiple assays (e.g., anti-inflammatory vs. antimicrobial studies) to identify context-dependent effects .
  • Control Standardization : Use reference compounds (e.g., ibuprofen for inflammation studies) to normalize results .

Q. What strategies improve the compound’s solubility and metabolic stability for in vivo studies?

  • Methodology :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance aqueous solubility .
  • Formulation : Use PEGylated liposomes or cyclodextrin complexes to improve bioavailability .
  • Metabolite Identification : Perform LC-MS/MS on plasma samples post-administration to identify degradation pathways .

Q. How can computational modeling predict this compound’s interactions with biological targets?

  • Methodology :

  • Molecular Dynamics Simulations : Simulate ligand-protein binding (e.g., with GROMACS) to assess stability of interactions .
  • QSAR Modeling : Train models on analogs’ bioactivity data to predict EC50 values and prioritize synthesis .
  • ADMET Prediction : Use tools like SwissADME to forecast absorption, toxicity, and CYP450 interactions .

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